molecular formula C10H15N3S B1273959 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol CAS No. 667412-80-8

4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1273959
M. Wt: 209.31 g/mol
InChI Key: CTVLUILOPVRQHJ-UHFFFAOYSA-N
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Description

The compound of interest, 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol, is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities and potential in various chemical reactions. The 1,2,4-triazole derivatives are synthesized through various methods and have been characterized by different spectroscopic techniques to understand their structure and properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves cyclization reactions. For instance, the basic nucleus of a related compound, 4-(amino)-5-phenyl-1,2,4-triazole-3-thiol, was synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate . Another derivative, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was synthesized through a reaction involving 3-isothiocyanatoprop-1-ene and isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . These methods highlight the versatility in synthesizing 1,2,4-triazole derivatives, which could be applied to the synthesis of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been extensively studied using spectroscopic methods and theoretical calculations. For example, the structure of 4-allyl-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-one was determined using FT-IR, NMR, UV–vis spectra, and X-ray diffraction, complemented by DFT and HF calculations . Similarly, the structure of 4-allyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was characterized by IR-NMR spectroscopy and single-crystal X-ray diffraction . These studies provide a foundation for understanding the molecular structure of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol.

Chemical Reactions Analysis

1,2,4-Triazole derivatives participate in various chemical reactions. For instance, 4-aryl-5-allyl-N-fluoroalkyl-1,2,3-triazoles underwent aluminum halide-mediated transformation to N-(4-halo-2-aryl-cyclopentenyl) imidoyl halides . This demonstrates the reactivity of the allyl group in triazole derivatives, which is also present in the compound of interest. The reactivity of the triazole ring itself is highlighted in the synthesis of coordination compounds with 4-allyl-1,2,4-triazole, which form dinuclear and polynuclear structures with transition metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are closely related to their molecular structure. The vibrational frequencies, chemical shift values, and molecular geometry can be determined using spectroscopic methods and theoretical calculations, as seen in the studies of various 1,2,4-triazole derivatives . Additionally, the biological activities of these compounds, such as their antibacterial and antifungal effects, have been explored, indicating their potential in medicinal chemistry .

Scientific Research Applications

Corrosion Inhibition

4-Allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol has shown effectiveness in corrosion inhibition of mild steel in acidic environments. It inhibits corrosion by forming a protective film on the steel surface, with efficiency increasing with the concentration of the inhibitor (Orhan, Ercan, Koparir, & Soylemez, 2012).

Synthesis of Novel Compounds

The compound has been used in the synthesis of Schiff bases containing the 1,2,4-triazole ring, demonstrating its utility in creating new chemical entities with potential biological activities (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).

Antimicrobial Activities

Triazole derivatives, including those related to 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol, have been studied for their antimicrobial properties against various bacterial and fungal species. This suggests potential applications in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Antitumor Activity

Some derivatives of 1,2,4-triazole-3-thiols, which are structurally similar to 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol, have shown antitumor properties. This opens avenues for cancer research and potential therapeutic applications (Ovsepyan, Dilanyan, Arsenyan, Muradyan, Minasyan, & Melik-Ohanjanyan, 2018).

DNA Methylation Inhibition

1,2,4-Triazole-3-thiol derivatives have been explored as novel DNA methylation inhibitors, indicating their potential in epigenetic research and therapeutic interventions (Hovsepyan, Dilanyan, Minasyan, Arsenyan, Nersesyan, Agaronyan, & Danielyan, 2018).

Safety And Hazards

The safety information for “4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol” indicates a signal word of "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for “4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol” and similar compounds could involve further exploration of their potential in proteomics research and kinase inhibition .

properties

IUPAC Name

3-cyclopentyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S/c1-2-7-13-9(11-12-10(13)14)8-5-3-4-6-8/h2,8H,1,3-7H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVLUILOPVRQHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394891
Record name 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol

CAS RN

667412-80-8
Record name 5-Cyclopentyl-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667412-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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